Trifezolac

Description

Overview of Trifezolac within Pyrazole (B372694) Chemistry

This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. encyclopedia.puborientjchem.orgwikipedia.orgwikipedia.org The pyrazole scaffold is a significant structure in medicinal chemistry and has been extensively explored for its diverse biological properties. encyclopedia.puborientjchem.orgresearchgate.netnih.gov this compound, specifically, incorporates this core structure with additional phenyl and acetic acid substituents. The presence of the pyrazole ring and the specific substitution pattern in this compound contribute to its chemical properties and potential interactions with biological targets. who.intchemicalbook.com Research into compounds like this compound helps to understand the structure-activity relationships within the pyrazole class and to design new molecules with tailored properties. studiauniversitatis.roresearchgate.netorientjchem.orgresearchgate.netnih.gov

Historical Development and Therapeutic Classifications of Pyrazole-Carboxylic Acid Derivatives

The pyrazole ring has a long history in drug development, dating back to the synthesis of phenazone in 1883, one of the earliest analgesic and antipyretic drugs. studiauniversitatis.ro The pyrazole template has been widely utilized in the design of various therapeutic agents, including anti-inflammatory compounds. studiauniversitatis.roencyclopedia.puborientjchem.orgresearchgate.netnih.gov Pyrazole-carboxylic acid derivatives, such as this compound and lonazolac, have emerged from this research effort, particularly in the context of developing non-steroidal anti-inflammatory drugs (NSAIDs). studiauniversitatis.rowikipedia.org The development of these compounds has often focused on targeting enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways. encyclopedia.pub The historical trajectory of pyrazole chemistry highlights the evolution of structural modifications to the core ring system to achieve desired pharmacological profiles. studiauniversitatis.ronih.gov

Fundamental Research Questions and Directions for this compound Investigation

Fundamental research questions surrounding this compound and similar pyrazole-carboxylic acid derivatives often revolve around understanding their precise mechanisms of action at a molecular level. Investigations aim to elucidate how the specific arrangement of substituents on the pyrazole core influences binding affinity and selectivity towards biological targets. studiauniversitatis.roresearchgate.netorientjchem.orgnih.gov Researchers are interested in exploring the impact of structural modifications on the physicochemical properties of this compound, such as solubility and stability, which are crucial for potential applications. google.comgoogle.com

Current and future research directions for this compound investigation may include:

Detailed studies of its interaction with specific enzymes or receptors, potentially using computational modeling and in vitro assays. nih.gov

Synthesis of novel derivatives of this compound with modifications to the phenyl rings or the acetic acid moiety to explore the impact on biological activity. orientjchem.orgresearchgate.netnih.govbeilstein-journals.org

Investigation of its potential in various research areas based on the known activities of pyrazole derivatives, such as anti-inflammatory or analgesic research. encyclopedia.pubresearchgate.netnih.govnih.gov

Exploring synthetic routes for efficient and scalable production of this compound and its derivatives for further research. orientjchem.orgresearchgate.netwikipedia.org

Research findings related to the interaction energies of various compounds, including this compound, with specific biological targets can provide insights into their potential mechanisms. For example, a study investigating inhibitors targeting the 3C-like proteinase of SARS-CoV included this compound in a list of compounds with predicted interaction energies. nih.gov This type of data, while not directly indicative of clinical efficacy or safety, is valuable in the early stages of academic and research exploration to identify compounds with potential for further study. nih.govsemanticscholar.org

Below is an example of how research findings on interaction energies could be presented in a table format:

| Compound Name | Interaction Energy (kcal/mol) |

| This compound | -31.98 (Predicted) nih.gov |

| Pirazolac | -37.45 (Predicted) nih.gov |

| Flavoneacetic acid | -36.06 (Predicted) nih.gov |

Note: The interaction energy values presented are predicted values from a specific study and are used here solely for illustrative purposes of data presentation in a table format within the academic research context. nih.gov

Further detailed research findings would typically involve presenting data from synthesis yields, spectroscopic analysis, and results from various in vitro biological assays focusing on specific molecular targets or pathways relevant to the hypothesized activity of this compound within the scope of pyrazole chemistry research. orientjchem.orgresearchgate.netnih.gov

Structure

3D Structure

Properties

CAS No. |

32710-91-1 |

|---|---|

Molecular Formula |

C23H18N2O2 |

Molecular Weight |

354.4 g/mol |

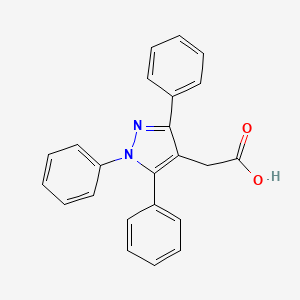

IUPAC Name |

2-(1,3,5-triphenylpyrazol-4-yl)acetic acid |

InChI |

InChI=1S/C23H18N2O2/c26-21(27)16-20-22(17-10-4-1-5-11-17)24-25(19-14-8-3-9-15-19)23(20)18-12-6-2-7-13-18/h1-15H,16H2,(H,26,27) |

InChI Key |

YBPNJBYPFNTZIW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |

Other CAS No. |

32710-91-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Trifezolac

Established Synthetic Pathways for Trifezolac

The foundational method for synthesizing the pyrazole (B372694) ring, a key structural component of this compound and other NSAIDs like celecoxib (B62257) and metamizole, is the Knorr pyrazole synthesis, first reported in 1883. ijpsjournal.comtandfonline.comdrugfuture.com This classical cyclocondensation reaction involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. drugfuture.comname-reaction.com

The general mechanism for the Knorr synthesis proceeds through the following steps:

Initial attack of a hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate. chemhelpasap.com

Intramolecular cyclization, where the remaining free nitrogen atom attacks the second carbonyl group. chemhelpasap.com

Dehydration to form the stable, aromatic pyrazole ring. chemhelpasap.comyoutube.com

A common variation of this synthesis, particularly relevant for producing pyrazolone (B3327878) structures, utilizes a β-ketoester as the 1,3-dicarbonyl substrate. chemhelpasap.com The reaction begins with the condensation of hydrazine with the ketone to form a hydrazone, followed by an intramolecular substitution on the ester by the other nitrogen atom to yield the pyrazolone. chemhelpasap.com While specific synthetic details for this compound are not extensively published in recent literature, its structure strongly suggests a synthesis rooted in these established Knorr principles, likely involving a substituted hydrazine and a corresponding biphenyl-containing 1,3-dicarbonyl precursor.

Synthesis of this compound Analogues and Pyrazole-Based Derivatives

The pyrazole scaffold is a versatile template for medicinal chemistry, allowing for extensive modification to explore structure-activity relationships (SAR). ijpsjournal.comnih.gov The development of this compound analogues focuses on altering substituents on the pyrazole ring and the associated phenyl groups to modulate activity, selectivity, and pharmacokinetic properties.

Strategies for Modifying the Pyrazole Scaffold

Modification of the pyrazole core is a key strategy for developing novel NSAIDs and other therapeutic agents. jst.go.jp Synthetic efforts often target specific positions on the heterocyclic ring to influence biological activity, particularly cyclooxygenase (COX) enzyme inhibition. tandfonline.comnih.gov

Key Modification Strategies:

Vilsmeier-Haack Reaction: This reaction is used to introduce a formyl (aldehyde) group, typically at the C4 position of the pyrazole ring. For instance, 3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazole can be treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to produce the corresponding pyrazole-4-carbaldehyde. tandfonline.com This aldehyde can then serve as a versatile intermediate for further derivatization, such as reductive amination. tandfonline.com

Reductive Amination: The formyl group introduced via the Vilsmeier-Haack reaction can be converted into various amine derivatives. Reacting the pyrazole-4-carbaldehyde with substituted anilines in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) yields a series of N-((1H-pyrazol-4-yl)methyl)aniline derivatives. tandfonline.com

Substitution at N1 and C3/C5: The properties of pyrazole-based compounds are heavily influenced by the substituents at the N1, C3, and C5 positions. In the synthesis of COX-2 inhibitors, for example, specific aryl groups at N1 and C5 are crucial for selectivity. nih.gov Synthetic schemes often involve the initial condensation of a substituted hydrazine (e.g., 4-sulfonamidophenylhydrazine) with a diketone to establish these key pharmacophoric features. chim.it

The following table summarizes the impact of different substituents on the anti-inflammatory activity of a series of pyrazole analogues.

| Compound ID | N1-Substituent | C4-Substituent Linker | C4-Substituent Aryl Group | Anti-inflammatory Activity (% Inhibition) | COX-2 Selectivity Index (SI) |

| 5s | Phenyl | -CH₂-NH- | 4-Fluorophenyl | 80.87% | 72.95 |

| 5u | Phenyl | -CH₂-NH- | 2,4-Difluorophenyl | 80.63% | 74.92 |

| Ibuprofen | N/A | N/A | N/A | 81.32% | N/A |

| Celecoxib | 4-Sulfonamidophenyl | N/A | N/A | N/A | 78.06 |

Exploration of Related Heterocyclic Ring Systems (e.g., Triazole-Based Analogues)

In medicinal chemistry, the principle of bioisosteric replacement is often used, where one functional group or heterocycle is replaced by another with similar physical or chemical properties to improve biological activity. Triazoles, which are five-membered rings containing three nitrogen atoms, are common bioisosteres of pyrazoles. nih.govfrontiersin.org Both 1,2,3-triazoles and 1,2,4-triazoles have been incorporated into compounds designed for anti-inflammatory and other therapeutic effects. nih.govnih.gov

Synthesis of 1,2,4-Triazole Analogues: A common route to 1,2,4-triazole-3-thiol derivatives, which are versatile intermediates, involves the reaction of a carboxylic acid with thiosemicarbazide (B42300) in a basic medium, followed by cyclization. semanticscholar.org These thiol derivatives can be further functionalized. For example, S-alkylation using halogenated acetals can introduce side chains that are precursors to aldehydes or other reactive groups. researchgate.net

Researchers have synthesized and evaluated hybrid molecules combining pyrazole and triazole moieties. One study detailed the creation of 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol, which demonstrated high selectivity for the COX-2 enzyme. This highlights the potential of combining these two heterocyclic systems to develop potent and selective anti-inflammatory agents. mdpi.com

The table below shows a comparison of COX inhibition for representative pyrazole, oxadiazole, and triazole analogues.

| Compound ID | Heterocyclic Core | R Group | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

| Celecoxib | Pyrazole | 4-Sulfonamidophenyl | 0.045 | 326.67 |

| 8c | 1,3,4-Oxadiazole | 4-Methylphenyl | 0.08 | 230 |

| 11c | 1,2,4-Triazole | 4-Methylphenyl | 0.04 | 337.5 |

| Diclofenac | N/A | N/A | 0.84 | 4.52 |

Advanced Chemical Transformations and Novel Synthetic Approaches

While classical methods like the Knorr synthesis are robust, modern organic chemistry has introduced more efficient and environmentally benign approaches for constructing pyrazole and triazole rings. These advanced methods offer improvements in reaction times, yields, and substrate scope.

Modern Synthetic Techniques:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate cyclocondensation reactions. For pyrazole synthesis, this technique can reduce reaction times from hours to just 5-15 minutes, often with improved yields (up to 95%). ijpsjournal.com

Ultrasound-Assisted Reactions: Sonication provides mechanical energy to promote reactions, and its use in aqueous media for pyrazole synthesis has resulted in yields as high as 98%, representing a green chemistry approach. ijpsjournal.com

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a product that incorporates portions of all starting materials. One-pot synthesis of 1,3,5-trisubstituted pyrazoles can be achieved by reacting aldehydes, hydrazines, and β-ketoesters, offering high efficiency. ijpsjournal.com

Metal Catalysis: Transition-metal catalysts, such as copper and palladium, are used to facilitate complex bond formations. Copper-catalyzed [3+2] cycloaddition reactions of azides and alkynes (the "click" reaction) are a highly efficient and regioselective method for synthesizing 1,2,3-triazoles. frontiersin.org Similarly, copper iodide (CuI) can be used for N-arylation, and palladium complexes can catalyze C-C coupling reactions to build more complex pyrazole frameworks. ijpsjournal.com

These novel approaches provide powerful tools for the efficient construction of this compound analogues and other complex heterocyclic compounds, facilitating the rapid exploration of chemical diversity in drug discovery programs. youtube.com

Molecular Mechanisms of Action and Target Identification

Characterization of Cyclooxygenase (COX) Inhibition by Trifezolac

This compound is recognized for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation. nih.gov The precise characterization of this inhibition is crucial for understanding its pharmacological profile.

In vitro enzymatic inhibition assays are standard methods used to determine the potency and selectivity of non-steroidal anti-inflammatory drugs (NSAIDs) on COX-1 and COX-2 isoenzymes. nih.gov These assays typically measure the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50). While extensive data exists for many NSAIDs, specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not detailed in the available scientific literature.

For context, a study utilizing human peripheral monocytes established the following IC50 values for other NSAIDs nih.gov:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Celecoxib (B62257) | 82 | 6.8 | 12 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Piroxicam | 47 | 25 | 1.9 |

Identification and Validation of Additional Molecular Targets

Beyond its established role as a COX inhibitor, research into other potential molecular targets of this compound is necessary to fully elucidate its mechanism of action.

Protein kinases are crucial regulators of cellular processes, and their interaction with small molecules can have significant therapeutic implications. nih.govnih.gov The study of how drugs like this compound might interact with and modulate the activity of various protein kinases is an important area of research. semanticscholar.org However, specific studies detailing the investigation of this compound's interactions with protein kinases are not presently available in the scientific literature. Such studies would be valuable in identifying any off-target effects or novel therapeutic applications. mdpi.com

Elucidation of Intracellular Biochemical Pathways Modulated by this compound

Understanding the downstream effects of this compound on intracellular biochemical pathways is key to comprehending its full biological impact.

Pathway analysis, often coupled with metabolomics, provides a systemic view of the metabolic changes within a biological system in response to a drug. nih.govmdpi.com This approach can identify which biochemical pathways are significantly altered, offering insights into the drug's mechanism of action beyond its primary target. nih.gov Currently, there are no published metabolomics studies that have specifically analyzed the intracellular biochemical pathways modulated by this compound. Such research would be beneficial in uncovering the broader cellular response to this compound.

Enzyme Activity Profiling within Cellular Systems

The primary molecular target of this compound's active metabolite, Mofezolac, is the cyclooxygenase (COX) enzyme, with a pronounced selectivity for the COX-1 isoform over the COX-2 isoform. This selective inhibition of COX-1 is central to its mechanism of action.

In cellular systems, the enzymatic activity of Mofezolac has been characterized, demonstrating its potent and selective inhibitory effects. Studies utilizing various cell-based assays have elucidated the impact of Mofezolac on key inflammatory pathways.

One of the principal consequences of COX-1 inhibition by Mofezolac within cellular systems is the reduction of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. patsnap.com The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandin H2, the precursor to other prostaglandins. patsnap.com By selectively inhibiting COX-1, Mofezolac effectively curtails the production of PGE2 in cells where this isoform is the predominant source of prostaglandin synthesis.

Research conducted on mouse BV-2 microglial cells, a widely used in vitro model for neuroinflammation, has shown that Mofezolac significantly reduces the expression of COX-1. nih.govfrontiersin.org This reduction in enzyme expression is accompanied by a decrease in the release of PGE2. nih.govfrontiersin.org

Furthermore, the inhibitory action of Mofezolac on COX-1 extends to the modulation of downstream signaling pathways. In lipopolysaccharide (LPS)-activated BV-2 microglial cells, Mofezolac has been observed to downregulate the activation of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govfrontiersin.org The NF-kB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The ability of Mofezolac to modulate this pathway underscores its anti-inflammatory effects at the cellular level.

The high selectivity of Mofezolac for COX-1 is a key aspect of its enzyme activity profile. This selectivity has been quantified in various assays, consistently demonstrating a significantly greater affinity for COX-1 compared to COX-2. This preferential inhibition is thought to contribute to its specific pharmacological effects.

While this compound itself is the administered compound, the available scientific literature does not indicate significant direct enzymatic inhibition by the prodrug form within cellular systems. The conversion to Mofezolac is the critical step for its pharmacological activity.

The following tables summarize the inhibitory potency of Mofezolac, the active metabolite of this compound, against COX-1 and COX-2 enzymes in different assay systems.

Table 1: Mofezolac Inhibition of Cyclooxygenase (COX) Enzymes in an In Vitro Enzymatic Assay

| Compound | Target Enzyme | IC50 (nM) |

| Mofezolac | COX-1 | 7.9 |

| Mofezolac | COX-2 | >50,000 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Mofezolac Inhibition of Cyclooxygenase (COX) in a Human Whole Blood Assay

| Compound | Target Enzyme | IC50 (µM) |

| Mofezolac | COX-1 | Data not explicitly provided in µM for this specific assay in the search results |

| Mofezolac | COX-2 | Data not explicitly provided in µM for this specific assay in the search results |

Structure Activity Relationship Sar Studies of Trifezolac and Its Analogues

Delineation of Key Pharmacophoric Features for Biological Activity

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger or block its biological response fishersci.caciteab.comwikipedia.org. The pyrazole (B372694) ring is recognized as a significant pharmacophore in medicinal chemistry, notably in the development of analgesic and anti-inflammatory drugs wikidoc.orgwikipedia.org.

For Trifezolac, the core 1,3,5-triphenylpyrazole scaffold, along with the appended acetic acid moiety, likely constitutes the key pharmacophoric features responsible for its biological activity. The pyrazole ring itself offers sites for potential interactions, including hydrogen bonding via its nitrogen atoms and lipophilic interactions through its carbon framework. The phenyl substituents at positions 1, 3, and 5 of the pyrazole ring contribute significantly to the molecule's lipophilicity and steric profile, influencing its binding to a target site. The acetic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often involved in crucial interactions, such as hydrogen bonding or ionic interactions, with amino acid residues in the binding site of target enzymes like cyclooxygenases (COX) sigmaaldrich.com.

Based on the structure of this compound (1,3,5-triphenylpyrazole-4-acetic acid), the key pharmacophoric features are expected to include:

The central pyrazole ring system.

The three phenyl rings attached to the pyrazole core, contributing to hydrophobic interactions.

The carboxylic acid function of the acetic acid moiety, likely involved in polar or ionic interactions.

The specific spatial arrangement of these features is critical for productive binding to a biological target, which, in the context of its historical classification, could include enzymes involved in inflammatory pathways.

Impact of Substituent Effects on Target Affinity and Efficacy

Substituent effects play a critical role in modulating the biological activity of a compound by altering its electronic, steric, and lipophilic properties researchgate.netuni.lunih.govnih.gov. In the context of this compound analogues, modifications to the phenyl rings or the acetic acid moiety would be expected to impact their affinity for the biological target and their resulting efficacy.

Studies on other pyrazole and related scaffolds have demonstrated the significant influence of substituents nih.govuni.lu. For instance, the introduction of halogen atoms, alkyl groups, or polar functionalities on aromatic rings can alter electron distribution and steric bulk, affecting how the molecule fits into and interacts with the binding site researchgate.netnih.govnih.gov. Electron-donating or electron-withdrawing groups can influence the acidity of ionizable groups (like the carboxylic acid in this compound) or the polarity of the molecule, impacting interactions such as hydrogen bonding and electrostatic forces uni.lunih.gov. The position of substituents is also crucial, as illustrated by studies where changing the substitution pattern on an aromatic ring significantly altered activity researchgate.net.

While specific data for this compound analogues is not detailed in the provided sources, based on general SAR principles and studies on related compounds:

Modifications to the phenyl rings could explore the impact of varying lipophilicity, electronic properties, and steric bulk on binding affinity. Introducing electron-withdrawing groups or bulky substituents at specific positions might enhance or reduce activity depending on the nature of the target binding site uni.lunih.gov.

Alterations to the acetic acid moiety, such as extending the carbon chain or introducing other functional groups, would likely affect its ability to engage in critical interactions with the target, potentially impacting potency and binding mode.

Detailed research findings in SAR studies often involve synthesizing a series of analogues with systematic structural variations and evaluating their biological activity. This data is then analyzed to correlate specific structural changes with observed changes in activity, providing insights into the requirements of the target binding site. For example, a table in a SAR study might show a series of compounds with varying substituents at a particular position and their corresponding half-maximal inhibitory concentration (IC50) or binding affinity (Ki) values, allowing researchers to deduce the preferred electronic and steric properties at that position.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the biological activity of a series of compounds with their physicochemical properties and structural descriptors nih.govgithub.comctdbase.orgmims.comuni.lu. QSAR models can complement SAR studies by providing a mathematical relationship between structure and activity, enabling the prediction of the activity of new, untested compounds and guiding the design of novel analogues.

Development of Predictive Models for Biological Outcomes

The development of QSAR models typically involves:

Compiling a dataset of compounds with known structures and measured biological activities (e.g., IC50, EC50, Ki) nih.govuni.lu.

Calculating a range of molecular descriptors for each compound. These descriptors can represent various aspects of the molecule's structure and properties, including electronic, steric, lipophilic, and topological features ctdbase.org.

Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that relates the molecular descriptors to the biological activity nih.govctdbase.orguni.lu.

Validating the model using statistical metrics and often an external test set of compounds to assess its predictive power nih.govctdbase.orguni.lu.

For this compound and its potential analogues, a QSAR model could be developed to predict their anti-inflammatory activity or affinity for a specific target based on their calculated molecular descriptors. Such models can help prioritize which compounds to synthesize and test, accelerating the drug discovery process.

Physicochemical Descriptors and Their Correlation with Activity

Various physicochemical descriptors are used in QSAR modeling to quantify molecular properties. These can include:

Electronic descriptors: Representing the electronic distribution and properties, such as partial charges, dipole moment, and molecular orbital energies (e.g., HOMO, LUMO) ctdbase.org.

Steric descriptors: Describing the size and shape of the molecule or specific substituents, such as molar volume, molecular weight, and steric hindrance parameters.

Lipophilic descriptors: Quantifying the molecule's preference for a lipophilic environment, commonly represented by logP or clogP nih.govctdbase.org.

Topological descriptors: Based on the molecular graph, reflecting the connectivity and branching of atoms.

In QSAR studies of pyrazole derivatives, certain descriptors have been found to correlate significantly with biological activity nih.govctdbase.org. For example, lipophilicity (logP) often plays a crucial role in determining how well a compound can cross biological membranes and access its target nih.govctdbase.org. Electronic descriptors can be important for understanding interactions involving charge transfer or hydrogen bonding ctdbase.org. Steric descriptors can shed light on the spatial requirements of the target binding site.

A QSAR model for this compound analogues might reveal that a certain range of lipophilicity is optimal for activity, or that the presence of groups with specific electronic properties at particular positions enhances binding. The coefficients in the QSAR equation indicate the weight and direction of the correlation between each descriptor and the biological activity nih.govctdbase.org.

Rational Design Principles for Enhanced Potency and Selectivity

Rational drug design utilizes the information gained from SAR and QSAR studies, as well as knowledge of the biological target's structure (if available), to design new compounds with improved potency, selectivity, and pharmacokinetic properties wikipedia.org. For this compound analogues, rational design principles would be applied to optimize its interaction with the intended biological target and minimize off-target effects.

Based on SAR findings, if certain functional groups or structural motifs are identified as crucial for activity, these features would be retained in the design of new analogues. If specific substituents are found to enhance potency or selectivity, similar substituents would be incorporated at analogous positions in novel compounds uni.lu. Conversely, if certain structural features are detrimental to activity or lead to undesirable interactions, they would be modified or removed.

QSAR models can directly guide rational design by predicting the activity of proposed new structures before they are synthesized. By calculating the molecular descriptors for a designed analogue and plugging them into the QSAR equation, researchers can estimate its likely biological activity nih.govctdbase.org. This allows for in silico screening of numerous potential compounds, focusing synthetic efforts on those predicted to be most promising.

Furthermore, if the structure of the biological target is known (e.g., through X-ray crystallography or cryo-EM), structure-based drug design techniques like molecular docking and molecular dynamics simulations can be employed wikipedia.org. These methods allow researchers to visualize how this compound or its analogues might bind to the target, identify key interactions, and pinpoint areas where modifications could improve binding affinity or selectivity. For example, docking studies might reveal that a specific pocket in the binding site could accommodate a larger or more lipophilic substituent on one of the phenyl rings, suggesting a design strategy to enhance Van der Waals interactions.

The rational design process for this compound analogues would involve an iterative cycle of:

Analyzing existing SAR and QSAR data (if available) and structural information about the target.

Designing new analogues based on the insights gained, aiming to optimize favorable interactions and minimize unfavorable ones.

Synthesizing the designed compounds.

Testing the biological activity of the new analogues.

Incorporating the new activity data back into the SAR/QSAR analysis to refine the understanding of the structure-activity relationships and inform further design cycles.

This systematic approach, guided by the principles of SAR, QSAR, and rational design, is essential for the efficient discovery and development of novel therapeutic agents based on scaffolds like this compound.

Preclinical Pharmacological Investigations of Trifezolac

In Vivo Efficacy Studies in Disease Models In vivo studies involve testing the compound in living organisms, typically animal models, to evaluate its efficacy in a complex biological system that mimics a human disease state.nih.gov

Correlation between Preclinical Efficacy and Proposed Mechanism of Action A key objective of in vivo studies is to demonstrate a correlation between the observed therapeutic effects in the animal model and the proposed mechanism of action identified in in vitro studies. This involves showing that the compound's activity in vivo is consistent with its known interaction with the target and the resulting cellular or physiological changes. Such correlation strengthens the rationale for the compound's potential clinical application.

Without specific published data on "Trifezolac" within these preclinical study categories, a detailed article as requested cannot be generated.

Computational and in Silico Approaches for Trifezolac Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method helps in understanding the potential binding modes and affinities between a small molecule like Trifezolac and its biological targets.

This compound has been included in virtual screening studies aimed at identifying potential inhibitors for viral proteins. For instance, in a study focusing on the SARS-CoV-2 2'-O-ribose methyltransferase (nsp16), this compound was among the compounds evaluated through virtual screening and docking semanticscholar.org. Similarly, this compound was also considered in a virtual screening procedure targeting the 3C-like proteinase (3CLpro) of the Severe Acute Respiratory Syndrome-associated coronavirus (SARS-CoV) nih.gov. This screening utilized a docking approach with the DOCK 4.0 program, evaluating compounds based on interaction energy, approximated by the sum of van der Waals and electrostatic energies nih.gov. This compound showed predicted interaction energies in these studies nih.gov.

These docking studies provide theoretical insights into how this compound might interact with specific protein binding sites, suggesting potential mechanisms of action or off-target effects.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the time-dependent behavior of molecular systems. They are used to study the conformational flexibility of molecules and the stability of ligand-protein complexes over time nih.gov. MD simulations can complement docking studies by assessing the dynamic stability of predicted binding poses and exploring alternative conformations that might be relevant for binding. While molecular dynamics simulations are widely used in drug design and to study protein dynamics nih.govmdpi.comlammps.orgnih.govarxiv.org, specific detailed studies employing MD simulations solely focused on this compound's conformational analysis or the binding stability of this compound with its targets were not prominently found in the provided search results. However, the general principles of MD simulations would be applicable to investigate the dynamic behavior of this compound in various environments and its interactions with target proteins, providing a more comprehensive picture beyond static docking poses.

Virtual Screening for Novel Scaffolds and Hit Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds for potential drug candidates. It can be employed to identify novel molecular scaffolds or hits that are likely to bind to a specific biological target. This compound itself has appeared as a hit in virtual screening campaigns. As mentioned earlier, this compound was identified in virtual screening efforts against SARS-CoV-2 nsp16 and SARS-CoV 3CLpro semanticscholar.orgnih.gov. These studies demonstrate the use of virtual screening to explore existing compound libraries, including approved or experimental drugs, to find molecules with potential activity against new targets semanticscholar.orgnih.gov. While these examples show this compound being identified through virtual screening, the technique can also be applied to discover novel compounds structurally distinct from this compound but possessing similar desired interaction profiles. The pyrazole (B372694) scaffold, present in this compound, is recognized as an attractive framework for drug discovery, and virtual screening can be used to identify new pyrazole-based ligands for various molecular targets researchgate.netstudiauniversitatis.ro.

Prediction of Structure-Property Relationships through Computational Chemistry

Computational chemistry methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are used to build predictive models that link the chemical structure of compounds to their biological activities or other properties chim.it. These models can help in understanding which structural features are important for a particular activity and can guide the design of new compounds with improved properties.

The pyrazole scaffold, a core component of this compound, has been a subject of QSAR studies aimed at understanding its structure-activity relationships, particularly in the context of anti-inflammatory and other activities researchgate.netstudiauniversitatis.rochim.it. This compound has been included in QSAR studies focused on predicting analgesic activity uclv.edu.cuuclv.edu.cu. These studies have utilized linear stochastic and non-stochastic indices to develop QSAR models uclv.edu.cuuclv.edu.cu. Computational chemistry approaches, such as Density Functional Theory (DFT), have also been applied to study the energetic properties and structure-property relationships of pyrazole-triazole derivatives, highlighting the utility of these methods in understanding the link between structure and various properties nih.gov. By applying such computational methods, researchers can gain insights into how modifications to the this compound structure might affect its potency, selectivity, or other relevant properties.

Future Directions in the Study of this compound Remain Uncharted Due to Lack of Publicly Available Research

Despite a comprehensive search of scientific literature and publicly accessible data, no specific research or detailed information could be found for the chemical compound "this compound." As a result, a meaningful discussion of its future research directions, as requested, cannot be formulated.

The exploration of novel therapeutic applications, the development of advanced screening methodologies, the integration of multi-omics data, and the refinement of computational models are all critical aspects of modern drug discovery and development. However, these forward-looking analyses are predicated on a foundational body of existing knowledge about a compound's structure, activity, and mechanism of action. In the case of this compound, this foundational information appears to be absent from the public domain.

This lack of available data prevents a scientifically grounded discussion on the following proposed topics:

Future Directions and Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.